![molecular formula C18H18N2O3 B7856069 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B7856069.png)
3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
Overview
Description
This compound, also known as SU6668, Orantinib, or TSU-68 (CAS: 252916-29-3), is a synthetic small molecule with the chemical formula C₁₈H₁₈N₂O₃ and a molecular weight of 310.35 g/mol . It features a pyrrole core substituted with methyl groups at positions 2 and 4, an (E)-configured 2-oxoindole-3-ylidene methyl group at position 5, and a propanoic acid side chain at position 3 .
Synthesis: The compound is synthesized via an aldol condensation reaction between 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)-propionic acid and 2-oxindole in ethanol with piperidine as a catalyst .
Pharmacological Role: SU6668 is a multi-targeted tyrosine kinase inhibitor with potent activity against vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). Key findings include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid can be approached through multistep organic synthesis. One pathway involves the formation of the indole ring, followed by the construction of the pyrrole ring and subsequent functional group transformations. Typical starting materials include indole derivatives, which are subjected to formylation and methylation reactions under conditions such as Vilsmeier-Haack or Friedel-Crafts acylation.
Industrial Production Methods
On an industrial scale, the synthesis might employ optimized conditions to maximize yield and purity while minimizing cost and environmental impact. Catalysts and solvents are chosen based on their efficiency and ease of recovery. Large-scale reactions may utilize flow chemistry techniques to enhance reaction rates and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the indole or pyrrole rings, often using reagents like hydrogen peroxide or KMnO₄.
Reduction: : Reduction reactions can target the carbonyl groups, employing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed, especially on the aromatic and heteroaromatic rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: : Sodium borohydride or lithium aluminium hydride in solvents like ethanol or THF.
Substitution: : Halogenating agents (e.g., NBS), organometallics (e.g., Grignard reagents), and acids/bases for catalysis.
Major Products Formed
Depending on the reaction conditions and reagents used, the major products formed from reactions with 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid can include hydroxylated, halogenated, or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
TSU-68 has been investigated for its potential as an anticancer agent. It has shown efficacy in inhibiting the growth of various cancer cell lines, particularly those associated with solid tumors. The compound functions by targeting specific pathways involved in tumor proliferation and metastasis.
Case Study: Inhibition of Tumor Growth
A study demonstrated that TSU-68 significantly reduced tumor size in xenograft models of breast cancer. The mechanism involves the inhibition of angiogenesis through the blockade of vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor blood supply.
Neuroprotective Effects
Research indicates that TSU-68 may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study: Neuroprotection in Experimental Models
In animal models of neurodegeneration, TSU-68 administration resulted in reduced neuronal apoptosis and improved cognitive function. This effect is attributed to its antioxidant properties and the modulation of neuroinflammatory responses.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects, which are relevant in conditions like rheumatoid arthritis and inflammatory bowel disease. By inhibiting pro-inflammatory cytokines, TSU-68 helps to mitigate inflammation-related damage.
Case Study: In Vivo Anti-inflammatory Effects
In a controlled experiment involving induced inflammation in rats, TSU-68 treatment led to a significant decrease in inflammatory markers and improved clinical scores compared to control groups.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | Significant tumor reduction | |
Neuroprotective | Improved cognitive function | |
Anti-inflammatory | Decreased inflammation markers |
Mechanism of Action
The compound’s mechanism of action largely depends on its functional groups and the pathways it interacts with:
Molecular Targets: : It might bind to specific enzymes or receptors due to its indole core, mimicking or inhibiting natural substrates.
Pathways Involved: : Could affect metabolic pathways related to tryptophan metabolism or oxidative stress responses, modulating biological activities in cells.
Comparison with Similar Compounds
Structural Analogs with Kinase Inhibitory Activity
Key Insights :
- SU11752 replaces the propanoic acid side chain with a sulfamoyl group, enhancing DNA-PK inhibition but reducing clinical utility due to poor specificity .
- NP506’s phenylhydrazinocarbonyl modification improves FGFR1 selectivity, making it superior to SU6668 in FGF-dependent models .
Isomeric Variants
- This isomer is less studied but commercially available .
- E vs. Z Configuration : The (E)-isomer (SU6668) shows stronger antiangiogenic effects due to optimal spatial alignment with kinase active sites .
Key Insights :
- Methylthio esters (e.g., 3-(methylthio)propanoic acid methyl ester) are volatile aroma molecules unrelated to pharmaceutical activity .
Biological Activity
3-[2,4-Dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid, also known by its CAS number 252916-29-3 and the synonym TSU-68, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C18H18N2O3
- Molecular Weight: 310.3471 g/mol
- Structural Characteristics: The compound features a pyrrole ring and an indole moiety, which are significant in pharmacological activity.
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may exert its effects through:
- Inhibition of Kinases: Similar compounds have shown the ability to inhibit kinases such as MEK1/2, which are critical in the MAPK signaling pathway involved in cell proliferation and survival .
- PPARγ Agonism: Compounds with structural similarities have been studied for their potential as PPARγ agonists, which are relevant in the treatment of Type 2 diabetes due to their insulin-sensitizing effects .
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies: In cell line assays, this compound has demonstrated cytotoxic effects against various cancer types. For example, it has been shown to inhibit cell growth in colorectal and pancreatic cancer models .
- In Vivo Efficacy: Animal studies involving xenograft models have indicated that treatment with this compound can lead to significant tumor reduction, suggesting its potential as a therapeutic agent .
Data Table: Summary of Biological Activities
Case Study 1: MEK Inhibition
A study evaluated the effects of a similar compound on MEK inhibition. Results showed an IC50 value of 14 nmol/L against purified MEK1, demonstrating high specificity and potential therapeutic relevance for cancers with active MAPK pathways .
Case Study 2: PPARγ Activation
Research into PPARγ ligands highlighted that compounds structurally related to this compound could enhance insulin sensitivity in diabetic models. This suggests a dual role in both metabolic regulation and cancer therapy .
Q & A
Q. Basic: What synthetic routes are commonly employed to prepare this compound, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via condensation reactions involving indole and pyrrole derivatives. A key step involves refluxing 3-formyl-1H-indole-2-carboxylic acid with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst (2.5–3 hours). Reaction optimization includes adjusting stoichiometry, solvent polarity (e.g., acetic acid for solubility), and temperature to enhance yield and purity. For example, and describe the use of FT-IR and NMR to confirm intermediate formation, with yields ranging from 48% to 83% depending on substituents. Monitoring via TLC and recrystallization from acetic acid ensures purity .
Q. Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1220 cm⁻¹) and confirms conjugation via C=N/C=C stretches .
- NMR : ¹H NMR resolves proton environments (e.g., indole NH at δ 10.77 ppm, aromatic protons at δ 7.2–8.4 ppm), while ¹³C NMR confirms carbonyl carbons (C=O at ~170 ppm) .
- HPLC : Used for purity assessment (>98%) and impurity profiling, with mobile phases optimized for polar functional groups .
Q. Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Answer:
Crystallization challenges include low solubility and polymorphism. Single-crystal X-ray diffraction requires slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures). SHELX programs (e.g., SHELXL) are used for refinement, leveraging high-resolution data to resolve disorder in flexible substituents (e.g., the pyrrole-indole backbone). highlights SHELX’s robustness in handling twinned data, though newer software may offer better phase resolution for low-symmetry space groups .
Q. Advanced: How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic stability?
Answer:
Studies on structurally related compounds (e.g., TSU-68 in ) show CYP1A2-mediated hydroxylation at the indole and pyrrole rings, with intrinsic clearance (Vmax/Km) values of 6–25 µL/min/mg. Autoinduction of CYP1A1/2 occurs in hepatocytes, leading to 10–45-fold increases in metabolite formation upon repeated dosing. Researchers must account for this in pharmacokinetic models by incorporating time-dependent CYP induction parameters .
Q. Advanced: How can discrepancies in spectral data during characterization be resolved?
Answer:
Discrepancies (e.g., unexpected splitting in ¹H NMR or missing carbonyl peaks) are addressed by:
- Comparative analysis : Cross-referencing with published spectra of analogs (e.g., vs. 16).
- Computational validation : Using DFT calculations to predict NMR/IR spectra and match experimental data.
- Isolation of intermediates : Trapping reactive species (e.g., Schiff base adducts) to confirm stepwise synthesis .
Q. Basic: What are the common synthetic impurities, and how are they controlled?
Answer:
Major impurities include:
- Unreacted intermediates : Residual 3-formylindole (detected via HPLC at Rt 4.2 min).
- Oxidation byproducts : Sulfoxide derivatives from thiazolidinone precursors (monitored by TLC).
Purification involves column chromatography (ethyl acetate/hexane, 1:4) and recrystallization .
Q. Advanced: Which in vitro models are suitable for evaluating the compound’s pharmacokinetic behavior?
Answer:
- Human liver microsomes (HLM) : For CYP-mediated metabolism studies (e.g., hydroxylation kinetics).
- Primary hepatocytes : To assess autoinduction (CYP1A1/2 upregulation) using probes like ethoxyresorufin .
- Caco-2 cells : For permeability assessment, critical given the compound’s carboxylic acid group (logP ~2.5).
Q. Advanced: How does substituent variation on the pyrrole ring affect biological activity?
Answer:
- Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, improving target binding (e.g., kinase inhibition).
- Methyl groups (2,4-dimethyl in the compound’s name) reduce metabolic clearance by steric hindrance of CYP active sites.
Structure-activity relationship (SAR) studies use analogues with varied substituents, analyzed via IC50 assays .
Q. Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (irritation risks per ).
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Q. Advanced: What strategies mitigate autoinduction in preclinical studies?
Answer:
- Dosing regimens : Intermittent dosing to reduce CYP1A2 upregulation.
- Coadministration with CYP inhibitors : α-Naphthoflavone (CYP1A2 inhibitor) in rodent models.
- Mechanistic PK/PD modeling : Integrate induction kinetics to predict exposure-response relationships .
Properties
IUPAC Name |
3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDRBXTEDBWCZ-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C/2\C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861519 | |
Record name | 3-{2,4-Dimethyl-5-[(E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044712-39-1 | |
Record name | 3-{2,4-Dimethyl-5-[(E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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